4-Acetylpyridine oxime

Descripción general

Descripción

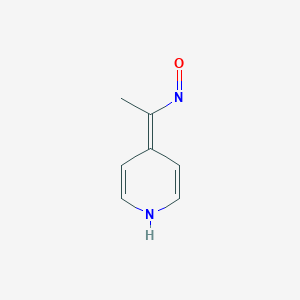

4-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, featuring an acetyl group at the fourth position and an oxime functional group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Acetylpyridine oxime can be synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride. The process involves dissolving hydroxylamine hydrochloride in water and adding it to an aqueous sodium hydroxide solution. The 4-acetylpyridine is then added to this mixture, resulting in the formation of a precipitate. The reaction is typically carried out at low temperatures (0–5°C) to ensure optimal yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The product is often recrystallized to obtain the pure E-isomer, which is the desired form for most applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Acetylpyridine oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Reactivity and Catalysis

4-Acetylpyridine oxime exhibits notable catalytic properties, particularly in esterolytic reactions. Its ability to act as an α-nucleophile enhances its reactivity compared to conventional oxygen nucleophiles. This characteristic makes it a valuable agent in the reactivation of acetylcholinesterase (AcChE), which is crucial in counteracting organophosphorus poisoning from pesticides and nerve agents. The compound's mechanism involves displacing the phosphoryl group from the enzyme's active site, thus restoring its function .

Case Study: Reactivation of AcChE

- Objective: To evaluate the efficacy of this compound as an antidote against organophosphorus compounds.

- Method: In vitro studies measuring the binding affinity and reactivation rates of AcChE.

- Findings: The compound demonstrated significant reactivation capabilities, suggesting potential for development into a therapeutic agent against poisoning .

Polymer Chemistry

This compound is utilized in synthesizing various polymeric materials through terpolymerization processes. It can be combined with formaldehyde and other ketones to create self-crosslinked polymers that exhibit unique thermal and mechanical properties.

Data Table: Thermal Properties of Terpolymers

| Polymer Composition | Activation Energy (kJ/mol) | Degradation Mechanism |

|---|---|---|

| This compound + Formaldehyde + Acetophenone | 140.3 | Side group elimination followed by backbone degradation |

| This compound + 4-Hydroxyacetophenone + Formaldehyde | 144.9 | Two-step degradation process |

The thermal degradation studies indicate that these polymers possess varying stability based on their composition, which is critical for applications in coatings and adhesives .

Research has shown that derivatives of this compound exhibit biological activities beyond their catalytic roles. These compounds have been investigated for their potential as anti-cancer agents and in other therapeutic applications.

- Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

- Method: Cell viability assays using various concentrations of the compound.

- Results: Certain derivatives showed significant cytotoxicity against specific cancer cell lines, indicating potential for further development in pharmacology .

Electrochemical Applications

The electrochemical behavior of this compound has been studied for its potential use in sensors and energy storage devices. Its ability to form charge-transfer complexes enhances its utility in these fields.

Findings on Electrochemical Properties

Mecanismo De Acción

The mechanism of action of 4-acetylpyridine oxime involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The oxime group is known to reactivate acetylcholinesterase, an enzyme crucial for nerve function, making it a potential antidote for organophosphate poisoning .

Comparación Con Compuestos Similares

- 3-Acetylpyridine oxime

- 2-Acetylpyridine oxime

- 4-Hydroxyacetophenone oxime

- 4-Hydroxybenzaldehyde oxime

Comparison: 4-Acetylpyridine oxime is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher thermal stability and antimicrobial activity, making it particularly valuable in biomedical applications .

Actividad Biológica

4-Acetylpyridine oxime is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and potential therapeutic applications. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.

Chemical Structure and Synthesis

This compound is derived from 4-acetylpyridine through the reaction with hydroxylamine. The general structure can be represented as follows:

The synthesis typically involves treating 4-acetylpyridine with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the oxime derivative. This reaction is crucial as it introduces the oxime functional group, which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing oxime groups often exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates:

- Antibacterial Activity : Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can outperform some standard antibiotics in specific cases .

- Antifungal Activity : Exhibits activity against fungal pathogens such as Candida albicans and Aspergillus niger. For instance, it has been reported that certain derivatives show MIC values as low as 7.81 µg/mL against A. niger, indicating potent antifungal properties .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Some studies suggest that compounds like this compound can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This property is particularly relevant in the context of neuroprotective strategies against nerve agents and neurodegenerative diseases .

- Molecular Docking Studies : Computational studies have indicated favorable interactions between this compound and key protein targets, enhancing its potential as a therapeutic agent .

Study on Antimicrobial Activity

In a study evaluating a series of synthesized chalcone derivatives, including those based on this compound, researchers found that several compounds exhibited superior antibacterial and antifungal activities compared to established drugs. The study highlighted:

- Compound Efficacy : Among the tested compounds, those with the oxime functionality showed enhanced interaction with microbial targets, leading to higher efficacy rates .

Evaluation of Antioxidant Properties

Another aspect explored was the antioxidant capacity of this compound derivatives. While some derivatives displayed limited antioxidant activity, their primary strength lay in antimicrobial efficacy rather than antioxidant properties .

Data Summary

| Biological Activity | Test Organism | MIC (µg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | < 15 |

| Antibacterial | Escherichia coli | < 20 |

| Antifungal | Candida albicans | < 10 |

| Antifungal | Aspergillus niger | 7.81 |

Propiedades

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antimicrobial properties of 4-acetylpyridine oxime and its derivatives?

A: Research indicates that this compound and its terpolymers exhibit significant antimicrobial activity against a broad spectrum of microorganisms. A study demonstrated the potent inhibitory effect of terpolymers incorporating this compound, formaldehyde, and either 4-hydroxyacetophenone or 4-hydroxybenzaldehyde against Gram-positive and Gram-negative bacteria, as well as fungi []. This antimicrobial efficacy suggests potential applications in developing novel antimicrobial agents.

Q2: How does the structure of this compound influence its incorporation into polymers?

A: The structure of this compound, featuring both an oxime group and a pyridine ring, enables its facile incorporation into polymeric structures. Specifically, the oxime group can react with aldehydes like formaldehyde, while the pyridine ring provides a site for further modification or cross-linking. This versatility allows for the synthesis of diverse terpolymers with tailored properties [, ].

Q3: What insights do thermal studies provide about the stability and degradation of this compound-based terpolymers?

A: Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), have been employed to investigate the stability and degradation behavior of terpolymers containing this compound. These studies revealed valuable information about the thermal stability of these materials and provided insights into their degradation mechanisms. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, shed light on the degradation kinetics []. Additionally, the application of empirical kinetic models and generalized master plots contributed to a deeper understanding of the degradation pathways of these terpolymers.

Q4: How is this compound synthesized?

A: this compound is synthesized through the reaction of 4-acetylpyridine with hydroxylamine hydrochloride []. This reaction typically yields the (E)-isomer of the oxime.

Q5: Beyond antimicrobial applications, what other potential uses have been explored for this compound and its derivatives?

A: While antimicrobial activity represents a prominent area of interest, research has also explored the potential of this compound derivatives in other domains. For instance, these compounds have shown promise as potential acetylcholinesterase ligands [], suggesting possible applications in addressing neurological disorders or as insecticides.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A: Fourier-transform infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance (1H NMR) spectroscopy are routinely employed for the structural characterization of this compound and its polymeric derivatives []. FT-IR analysis helps identify characteristic functional groups, while 1H NMR provides detailed information about the proton environments within the molecule, aiding in structural elucidation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.